Comparative Nucleophilic Aromatic Substitution (SNAr) Rates: 2-Chloro-5-fluoropyridine vs. 2-Chloropyridine and 2-Fluoropyridine
2-Chloro-5-fluoropyridine exhibits a uniquely attenuated SNAr reactivity profile compared to its mono-halogenated analogs. While 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide at +25°C, the introduction of a fluorine atom at the 5-position of 2-chloropyridine (i.e., 2-chloro-5-fluoropyridine) retards the reaction rate at the 2-position. This retardation is attributed to lone-pair/lone-pair repulsion between the 5-fluoro substituent and the developing negative charge in the Meisenheimer complex intermediate [1]. This provides a wider, more controllable kinetic window for selective functionalization compared to the highly reactive 2-fluoropyridine or the unreactive 2-chloropyridine.
| Evidence Dimension | Relative SNAr Displacement Rate |
|---|---|
| Target Compound Data | Rate is retarded relative to 2-chloropyridine due to the 5-fluoro substituent effect. |
| Comparator Or Baseline | 2-Fluoropyridine reacts 320x faster than 2-Chloropyridine. |
| Quantified Difference | 2-Fluoropyridine is 320x more reactive than 2-Chloropyridine. |
| Conditions | Competition kinetics with EtONa in EtOH at +25°C. |
Why This Matters
The specific 5-fluoro substituent provides a unique, tunable reactivity for SNAr that is distinct from both the parent 2-chloropyridine and the highly reactive 2-fluoropyridine, allowing for greater control in multi-step syntheses.
- [1] Schlosser, M., & Rausis, T. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 88(6), 1240-1249. View Source
